4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
CAS No.: 312531-87-6
Cat. No.: VC1976681
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312531-87-6 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
| Standard InChI Key | ORMOJZFLVSEQOR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C |
Introduction
While specific synthetic routes for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are not extensively documented in current literature, several approaches can be inferred from the synthesis of related compounds. A key reference point is the synthesis of the structurally similar compound 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, which involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in acetonitrile, stirred in a closed vessel at room temperature for six days .
For the target compound, potential synthetic routes may include:
Direct Alkylation Approach
This method would involve the direct alkylation of 3,5-dimethyl-1H-pyrazole with a suitable 4-(halomethyl)benzoic acid derivative under basic conditions. The reaction typically requires:
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A base (e.g., potassium carbonate or sodium hydride) to facilitate deprotonation
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An appropriate solvent system (e.g., DMF, acetonitrile)
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Controlled temperature conditions to optimize yield
Multi-step Synthetic Sequence
An alternative approach might involve:
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Formation of 3,5-dimethyl-1H-pyrazole through condensation of hydrazine with an appropriate 1,3-diketone
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Alkylation of the pyrazole with a protected 4-(bromomethyl)benzoic acid ester
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Subsequent deprotection to yield the target carboxylic acid
Optimization Considerations
Critical parameters for optimizing the synthesis include:
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Reaction temperature and time
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Choice of base and solvent system
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Purification methods (recrystallization, chromatography)
The yield for related compounds has been reported at approximately 68.5%, suggesting comparable efficiency might be achievable for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid under optimized conditions .
Chemical Reactivity
The unique molecular architecture of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid provides multiple reactive sites that can participate in various chemical transformations.
Carboxylic Acid Functionality
The carboxylic acid moiety serves as a primary reactive center, capable of undergoing numerous transformations:
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Esterification: Reaction with alcohols to form corresponding esters, which can serve as protected forms of the compound or as intermediates for further functionalization
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Amidation: Formation of amides through reaction with amines, potentially leading to compounds with enhanced hydrogen bonding capabilities
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Reduction: Conversion to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride
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Salt Formation: Deprotonation with bases to form carboxylate salts with enhanced water solubility
Pyrazole Ring Reactivity
The pyrazole heterocycle contributes distinctive reactivity patterns:
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Metal Coordination: The nitrogen atoms can coordinate with various metal ions, forming stable complexes with potential applications in catalysis and materials science
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Electrophilic Substitution: Despite the presence of methyl substituents, the pyrazole ring can undergo electrophilic aromatic substitution reactions, albeit with modified reactivity compared to unsubstituted pyrazoles
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Hydrogen Bonding: The nitrogen atoms can participate in hydrogen bonding interactions, influencing the compound's physical properties and intermolecular associations
Methylene Bridge Reactivity
The methylene bridge connecting the heterocyclic and aromatic portions of the molecule represents a potentially reactive site:
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Oxidation: Under appropriate conditions, oxidation can occur at this position
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Radical Reactions: The benzylic position can participate in radical-mediated transformations
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Conformational Flexibility: The methylene bridge provides rotational freedom, affecting the three-dimensional arrangement of the molecule
Applications in Scientific Research
The structural characteristics of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid position it as a compound with diverse potential applications across several scientific disciplines.
Materials Science Applications
In materials science, this compound demonstrates significant utility in the development of advanced materials:
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Polymer Chemistry: The carboxylic acid functionality enables incorporation into polymer networks through ester or amide linkages
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Nanomaterial Development: Can serve as a building block or surface modifier for nanomaterials, potentially influencing their physical and chemical properties
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Metal-Organic Frameworks (MOFs): The combination of coordination sites (pyrazole nitrogens) and linking groups (carboxylic acid) makes this compound suitable for MOF construction
Coordination Chemistry
The presence of nitrogen atoms within the pyrazole ring creates opportunities in coordination chemistry:
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Metal Complex Formation: Forms complexes with transition metals, potentially exhibiting interesting optical, magnetic, or catalytic properties
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Structural Diversity: The methylene linker allows for flexible coordination geometries
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Multifunctional Ligands: The carboxylic acid group provides additional coordination possibilities or can be functionalized while maintaining the metal-binding capability of the pyrazole
Comparison with Structurally Related Compounds
Examining structural analogs of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid provides valuable insights into structure-property relationships and potential applications.
Table 2: Comparison of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid with Related Compounds
| Compound | Structural Variations | CAS Number | Key Differences in Properties |
|---|---|---|---|
| 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | Reference compound | 312531-87-6 | Baseline for comparison |
| 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | Meta substitution on benzoic acid | 376359-05-6 | Different electronic distribution; altered dipole moment |
| 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | Additional amino group on pyrazole | 1171331-23-9 | Enhanced hydrogen bonding capability; increased basicity |
| 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid | Additional amino linker | Not available | Extended conjugation; modified flexibility |
| 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | Hydrazide instead of carboxylic acid | 1004643-42-8 | Different hydrogen bonding pattern; altered reactivity |
Electronic and Structural Effects
The positional isomerism and functional group variations among these compounds significantly influence their properties:
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Electronic Distribution: The position of substitution (para versus meta) affects the electronic distribution throughout the molecule, potentially altering reactivity patterns and physical properties
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Hydrogen Bonding Capacity: Introduction of additional functional groups (amino, hydrazide) modifies hydrogen bonding patterns and intermolecular interactions
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Conformational Freedom: Structural variations can introduce different degrees of conformational flexibility, affecting molecular recognition and crystal packing
Reactivity Variations
Structural modifications produce distinct reactivity profiles:
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The meta-substituted isomer may exhibit different regioselectivity in electrophilic aromatic substitution reactions
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Amino-substituted derivatives present additional nucleophilic sites
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The hydrazide analog offers complementary reactivity through the NH-NH₂ functionality
Future Research Directions
The current state of knowledge about 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid suggests several promising research directions that could expand its applications and understanding.
Synthetic Methodology Development
Optimization of synthetic approaches would facilitate broader research access to this compound:
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Development of more efficient and scalable synthetic routes with improved yields
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Exploration of green chemistry approaches to reduce environmental impact
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Investigation of one-pot synthesis methods to streamline production
Structure-Activity Relationship Studies
Systematic modification of the basic structure would provide valuable insights:
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Creation of a focused library of derivatives with variations in the pyrazole substituents
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Investigation of alternative linking groups between the pyrazole and benzoic acid moieties
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Exploration of different substitution patterns on the benzene ring
Comprehensive Biological Screening
A systematic approach to biological evaluation would help identify promising applications:
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Broad-spectrum antimicrobial screening against diverse pathogens
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Anti-inflammatory activity assessment in various in vitro and in vivo models
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Cancer cell line screening to identify selective antiproliferative effects
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Enzyme inhibition assays targeting clinically relevant enzymes
Materials Science Applications
Further exploration of the compound's potential in materials science could yield novel materials:
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Investigation as a building block in coordination polymers and metal-organic frameworks
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Assessment of potential in developing stimuli-responsive materials
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Exploration of surface modification applications for various substrates
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